3,4-Bis(trifluoromethyl)hexanedioic acid
Overview
Description
3,4-Bis(trifluoromethyl)hexanedioic acid is an organic compound with the molecular formula C8H8F6O4 and a molecular mass of 282.14 g/mol This compound is characterized by the presence of two trifluoromethyl groups attached to a hexanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2X) in the presence of a suitable catalyst . The reaction conditions often include the use of a base, such as potassium carbonate (K2CO3), and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Industrial Production Methods
Industrial production of 3,4-Bis(trifluoromethyl)hexanedioic acid may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(trifluoromethyl)hexanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,4-Bis(trifluoromethyl)hexanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3,4-Bis(trifluoromethyl)hexanedioic acid involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
3,4-Difluorohexanedioic acid: Contains difluoromethyl groups instead of trifluoromethyl groups, leading to variations in reactivity and applications.
3,4-Bis(trifluoromethyl)benzoic acid: Similar trifluoromethyl groups but attached to a benzene ring, resulting in different chemical behavior.
Uniqueness
3,4-Bis(trifluoromethyl)hexanedioic acid is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, stability, and reactivity. These properties make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3,4-bis(trifluoromethyl)hexanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O4/c9-7(10,11)3(1-5(15)16)4(2-6(17)18)8(12,13)14/h3-4H,1-2H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCOHLCZUOTOSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CC(=O)O)C(F)(F)F)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275327 | |
Record name | 3,4-Bis(trifluoromethyl)hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-10-2 | |
Record name | 3,4-Bis(trifluoromethyl)hexanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887268-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Bis(trifluoromethyl)hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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